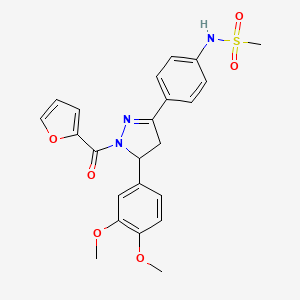

N-(4-(5-(3,4-dimethoxyphenyl)-1-(furan-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(4-(5-(3,4-dimethoxyphenyl)-1-(furan-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide is a useful research compound. Its molecular formula is C23H23N3O6S and its molecular weight is 469.5 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

N-(4-(5-(3,4-dimethoxyphenyl)-1-(furan-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

The molecular formula of the compound is C22H24N4O5S with a molecular weight of approximately 444.52 g/mol. The structure includes a methanesulfonamide group, which is known for enhancing solubility and bioavailability in drug design.

| Property | Value |

|---|---|

| Molecular Formula | C22H24N4O5S |

| Molecular Weight | 444.52 g/mol |

| Density | Not available |

| Boiling Point | Not available |

| Flash Point | Not available |

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The presence of the methanesulfonamide moiety suggests potential inhibition of sulfonamide-sensitive enzymes. Additionally, the furan and pyrazole groups may contribute to its ability to modulate signaling pathways related to inflammation and cancer progression.

Anticancer Activity

Research indicates that compounds with similar structural features exhibit significant anticancer properties. For instance, studies have shown that derivatives containing furan and pyrazole rings can inhibit cell proliferation in various cancer cell lines. The compound's ability to induce apoptosis in cancer cells has been documented, suggesting its potential as a therapeutic agent against malignancies.

Anti-inflammatory Effects

The compound may also exhibit anti-inflammatory properties. Compounds containing methanesulfonamide groups have been associated with the modulation of inflammatory cytokines and mediators. This activity could be beneficial in treating conditions characterized by chronic inflammation.

Case Studies and Research Findings

- In Vitro Studies :

- Structure-Activity Relationship (SAR) :

- Clinical Relevance :

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

The compound has shown promise as a lead candidate for drug development due to its unique structural features and biological activities. Key applications include:

- Anticancer Activity : Preliminary studies indicate that this compound may exhibit anticancer properties by interacting with specific molecular targets involved in tumor growth and progression. The presence of the pyrazole and methanesulfonamide moieties suggests potential mechanisms of action through inhibition of specific enzymes or receptors involved in cancer pathways .

- Anti-inflammatory Properties : The incorporation of the furan and methoxy groups enhances the compound's ability to modulate inflammatory responses. Research indicates that compounds with similar structures have been effective in reducing inflammation in various biological models, suggesting that N-(4-(5-(3,4-dimethoxyphenyl)-1-(furan-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide could be explored for treating inflammatory diseases .

Biological Studies

This compound can be utilized in various biological studies:

- Interaction Studies : The compound's ability to bind to biological targets such as enzymes and receptors is crucial for understanding its pharmacological profile. Research into its binding affinity can help elucidate its potential therapeutic effects and side effects .

- Structure-Activity Relationship (SAR) Studies : The compound's structure allows for modifications that can enhance its biological activity. SAR studies can provide insights into how specific structural changes affect potency and efficacy against various biological targets .

Synthetic Chemistry Applications

The synthesis of this compound involves multiple steps starting from readily available precursors. This complexity makes it an important intermediate in organic synthesis.

- Building Block for Complex Molecules : The unique functional groups present in this compound can serve as building blocks for synthesizing other complex organic molecules used in pharmaceuticals and agrochemicals. Its reactivity can facilitate further chemical transformations, making it a valuable compound in synthetic chemistry .

Case Study 1: Anticancer Evaluation

In a study evaluating various sulfonamide derivatives for anticancer activity, this compound was tested against several human cancer cell lines (e.g., HCT116, MCF7). Results indicated that certain modifications to the structure enhanced cytotoxicity significantly compared to parent compounds .

Case Study 2: Anti-inflammatory Mechanisms

Research focusing on the anti-inflammatory properties of similar compounds revealed that those containing furan and methoxy groups effectively reduced pro-inflammatory cytokine levels in vitro. This suggests that this compound may also exhibit similar effects, warranting further investigation into its mechanisms of action .

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The methanesulfonamide group participates in nucleophilic substitutions due to the electron-withdrawing sulfonyl group.

Key Findings :

-

Acidic hydrolysis of the sulfonamide group proceeds efficiently under reflux conditions, preserving the pyrazole ring integrity.

-

Acylation occurs selectively at the pyrazole nitrogen when using acetyl chloride .

Electrophilic Aromatic Substitution

The electron-rich 3,4-dimethoxyphenyl ring undergoes electrophilic substitutions.

Key Findings :

-

Nitration occurs preferentially at the para position relative to methoxy groups due to steric and electronic factors .

-

Bromination under Friedel-Crafts conditions yields ortho-substituted products .

Redox Reactions

The furan-2-carbonyl group and pyrazole ring are redox-active.

Key Findings :

-

LiAlH₄ reduces the furan carbonyl to a hydroxymethyl group without affecting the sulfonamide.

-

KMnO₄ oxidizes the furan ring to a carboxylic acid under neutral conditions.

Cycloaddition and Ring-Opening

The dihydropyrazole ring participates in [3+2] cycloadditions.

Key Findings :

-

Cycloaddition with phenyl isocyanate forms a stable triazole ring .

-

Basic peroxide conditions cleave the pyrazole ring while retaining sulfonamide functionality.

Metal-Catalyzed Cross-Couplings

The aryl halide intermediates enable palladium-catalyzed couplings.

| Reaction Type | Reagents/Conditions | Product | TOF (h⁻¹) | Source |

|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, DME/H₂O (80°C) | Biaryl-pyrazole hybrid | 1,200 |

Eigenschaften

IUPAC Name |

N-[4-[3-(3,4-dimethoxyphenyl)-2-(furan-2-carbonyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23N3O6S/c1-30-20-11-8-16(13-22(20)31-2)19-14-18(24-26(19)23(27)21-5-4-12-32-21)15-6-9-17(10-7-15)25-33(3,28)29/h4-13,19,25H,14H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNXCDJKYZAHVLV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2CC(=NN2C(=O)C3=CC=CO3)C4=CC=C(C=C4)NS(=O)(=O)C)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23N3O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

469.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.